

The Dual Pharmacology of CHF-6550: A Technical Overview

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Compound of Interest		
Compound Name:	CHF-6550	
Cat. No.:	B15619393	Get Quote

For Researchers, Scientists, and Drug Development Professionals

CHF-6550 is an advanced clinical candidate distinguished by its dual pharmacological action as a potent muscarinic M3 receptor antagonist and a β2-adrenoceptor agonist (MABA).[1] This singular molecule is engineered to deliver the therapeutic benefits of two distinct and validated pathways for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[2][3] Developed by Chiesi Farmaceutici, **CHF-6550** represents a "soft drug" approach, designed for inhaled administration to ensure high efficacy in the lungs while minimizing systemic exposure and associated side effects.[3][4]

Core Pharmacological Profile

The defining characteristic of **CHF-6550** is its integrated action on two critical G-protein coupled receptors (GPCRs) in the airways. By antagonizing the muscarinic M3 receptor, it inhibits acetylcholine-induced bronchoconstriction. Concurrently, as a β 2-adrenoceptor agonist, it stimulates bronchial smooth muscle relaxation. This dual mechanism offers a synergistic approach to bronchodilation.[5]

Quantitative Pharmacological Data

The potency of **CHF-6550** at its target receptors has been quantified through rigorous preclinical testing. The following table summarizes the key binding affinities.



Target Receptor	Pharmacological Action	Binding Affinity (pKi)
Muscarinic M3 Receptor	Antagonist	9.3
β2-Adrenoceptor	Agonist	10.6

Data sourced from MedchemExpress.[1]

Experimental Protocols

The determination of the pharmacological profile of **CHF-6550** involves a suite of in vitro assays designed to quantify its binding affinity and functional activity at the target receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of **CHF-6550** for the human muscarinic M3 receptor and the human β 2-adrenoceptor.

Methodology:

- Membrane Preparation: Membranes are prepared from cell lines recombinantly expressing the human M3 or $\beta2$ receptors.
- Assay Conditions:
 - M3 Receptor: Membranes are incubated with a specific concentration of the radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound (CHF-6550).
 - β2-Adrenoceptor: Membranes are incubated with a specific concentration of the radioligand (e.g., [3H]-CGP 12177) and varying concentrations of CHF-6550.
- Incubation and Termination: The reaction is allowed to reach equilibrium, after which it is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.



 Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To assess the functional activity of CHF-6550 as a muscarinic antagonist and a β 2-agonist.

Methodology for β2-Adrenoceptor Agonism (cAMP Accumulation Assay):

- Cell Culture: A suitable cell line expressing the β2-adrenoceptor (e.g., CHO-K1) is cultured.
- Assay Procedure: Cells are incubated with varying concentrations of CHF-6550 in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
- Detection: The intracellular concentration of cyclic AMP (cAMP) is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF).
- Data Analysis: A dose-response curve is generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated.

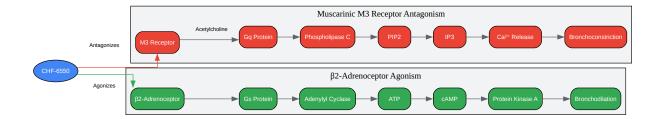
Methodology for Muscarinic M3 Receptor Antagonism (Calcium Mobilization Assay):

- Cell Culture: A cell line expressing the M3 receptor (e.g., CHO-K1) is loaded with a calciumsensitive fluorescent dye.
- Assay Procedure: Cells are pre-incubated with varying concentrations of CHF-6550 before being stimulated with a known M3 agonist (e.g., carbachol).
- Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
- Data Analysis: The ability of CHF-6550 to inhibit the agonist-induced calcium mobilization is quantified, and the IC50 is determined.

Visualizing the Dual Pharmacology



Signaling Pathways of CHF-6550

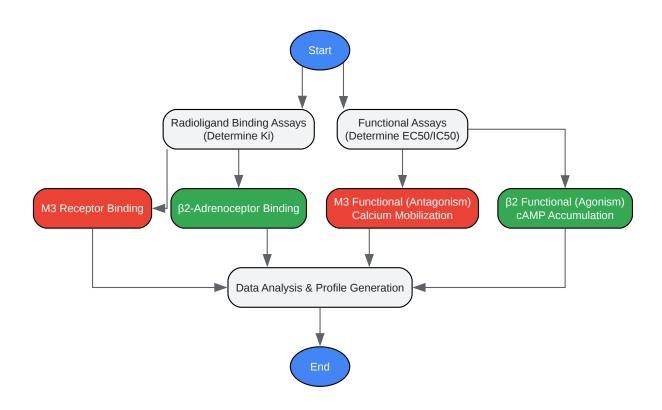


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Caption: Dual signaling pathways of CHF-6550.

Experimental Workflow for MABA Characterization



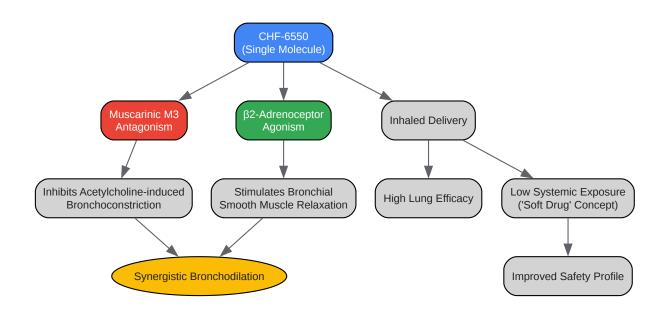


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Caption: In vitro characterization workflow for a MABA.

Logical Relationship of CHF-6550's Dual Pharmacology





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Caption: Logical framework of **CHF-6550**'s therapeutic action.

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